Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate
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Overview
Description
“Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate” is a chemical compound. It’s structurally similar to “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate”, which is an important chiral intermediate for the synthesis of rosuvastatin . The biotechnological production of this compound is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ( (S)-CHOH) by a carbonyl reductase .
Synthesis Analysis
The synthesis of similar compounds like “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” has been achieved through bioasymmetric catalysis . A tetrad mutant of Lactobacillus kefir alcohol dehydrogenase (LkADH), A94T/F147L/L199H/A202L, was found to be more efficient in this bioreduction process . The process exhibited high stereoselectivity, high catalytic activity, relatively mild reaction conditions, and low environmental pressure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the biotechnological production of “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ( (S)-CHOH) by a carbonyl reductase .Scientific Research Applications
Vinylfluoro Group as an Acetonyl Cation Equivalent
Purkayastha et al. (2010) explored the reaction of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, which led to the production of pipecolic acid derivatives. They demonstrated the vinylfluoro group's function as an acetonyl cation equivalent under acidic conditions, highlighting its potential in organic synthesis (Purkayastha et al., 2010).
Synthesis of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate
Boev et al. (2015) focused on the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, utilizing L-selectride in anhydrous tetrahydrofuran. This study contributes to the field of synthetic organic chemistry, particularly in creating novel carboxylate compounds (Boev et al., 2015).
Metabolite Analysis in Urine
Muskiet et al. (1981) developed a capillary gas-chromatographic method for the determination of the tert-butyldimethylsilyl derivatives of various catecholamine metabolites and a serotonin metabolite in urine. This research is significant in the field of clinical chemistry, particularly in diagnosing functional tumors and inborn errors of metabolism (Muskiet et al., 1981).
Antibacterial Agents Synthesis
Bouzard et al. (1992) prepared and tested a series of 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antibacterial activities. They investigated the influence of various substituents on the antibacterial efficacy, contributing to medicinal chemistry research (Bouzard et al., 1992).
Synthesis of Biologically Active Compounds
Zhao et al. (2017) discussed the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, an intermediate in the production of biologically active compounds such as omisertinib. The study offers insights into the synthesis methods and the optimization of yields, relevant to pharmaceutical chemistry (Zhao et al., 2017).
Malonyl-CoA Decarboxylase Inhibitors
Cheng et al. (2006) discovered malonyl-coenzyme A decarboxylase (MCD) inhibitors, one of which included a tert-butyl moiety. This compound demonstrated potential as a cardioprotective agent, highlighting its significance in therapeutic applications (Cheng et al., 2006).
Fluorous Synthesis Applications
Pardo et al. (2001) prepared fluorous derivatives of tert-butyl alcohol for the protection of carboxylic acids in fluorous synthesis. This study contributes to the field of synthetic chemistry, particularly in creating novel reagents for fluorous phase reactions (Pardo et al., 2001).
Mechanism of Action
Target of Action
Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a synthetic compound that has been used in the field of organic chemistry Similar compounds, such as tert-butyl esters, find large applications in synthetic organic chemistry .
Mode of Action
It’s known that the tert-butyl group can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butyl group into various organic compounds can elicit unique reactivity patterns .
Future Directions
Properties
IUPAC Name |
tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOHIISMKZAHH-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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